molecular formula C15H15NO3 B2401584 (E)-1-(benzofuran-3-yl)-3-morpholinoprop-2-en-1-one CAS No. 1164483-46-8

(E)-1-(benzofuran-3-yl)-3-morpholinoprop-2-en-1-one

Cat. No.: B2401584
CAS No.: 1164483-46-8
M. Wt: 257.289
InChI Key: AMPGXWQCSNUDAK-AATRIKPKSA-N
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Description

(E)-1-(benzofuran-3-yl)-3-morpholinoprop-2-en-1-one is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings. This compound is of significant interest due to its potential biological and pharmacological activities, making it a valuable subject of study in medicinal chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(benzofuran-3-yl)-3-morpholinoprop-2-en-1-one typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of 2-hydroxyphenyl ketones with aldehydes or the use of palladium-catalyzed cross-coupling reactions.

    Introduction of the Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions, where a suitable leaving group on the benzofuran core is replaced by morpholine.

    Formation of the Enone Moiety: The enone moiety is formed through aldol condensation reactions, where the benzofuran-morpholine intermediate is reacted with an appropriate aldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(benzofuran-3-yl)-3-morpholinoprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Functionalized benzofuran derivatives with various substituents.

Scientific Research Applications

(E)-1-(benzofuran-3-yl)-3-morpholinoprop-2-en-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (E)-1-(benzofuran-3-yl)-3-morpholinoprop-2-en-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound, which shares the benzofuran core structure.

    Benzofuran-2-carboxylic acid: A derivative with a carboxylic acid group at the 2-position.

    3-Morpholinobenzofuran: A compound with a morpholine group attached to the benzofuran core.

Uniqueness

(E)-1-(benzofuran-3-yl)-3-morpholinoprop-2-en-1-one is unique due to the presence of both the morpholine ring and the enone moiety, which confer distinct chemical reactivity and biological activity compared to other benzofuran derivatives .

Properties

IUPAC Name

(E)-1-(1-benzofuran-3-yl)-3-morpholin-4-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c17-14(5-6-16-7-9-18-10-8-16)13-11-19-15-4-2-1-3-12(13)15/h1-6,11H,7-10H2/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPGXWQCSNUDAK-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C=CC(=O)C2=COC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1/C=C/C(=O)C2=COC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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